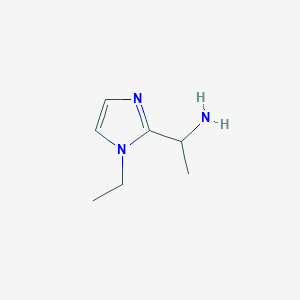

1-(1-ethyl-1H-imidazol-2-yl)ethanamine

Description

1-(1-Ethyl-1H-imidazol-2-yl)ethanamine is a substituted imidazole derivative characterized by an ethyl group at the 1-position of the imidazole ring and an ethanamine moiety at the 2-position. This structure confers unique physicochemical properties, including moderate polarity due to the amine group and increased lipophilicity from the ethyl substituent. For instance, imidazole derivatives are often explored for their biological activity, such as enzyme inhibition or receptor modulation .

Propriétés

IUPAC Name |

1-(1-ethylimidazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-3-10-5-4-9-7(10)6(2)8/h4-6H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYLQNPARGATRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(1-ethyl-1H-imidazol-2-yl)ethanamine, also known as (1R)-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-amine, is a compound with significant potential in medicinal chemistry and biological research. Its unique structural features, including a chiral center and an imidazole ring, contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in various fields, and comparative studies with related compounds.

Structural Characteristics

The compound's structure can be summarized as follows:

- Chemical Formula : C7H12N4

- Molecular Weight : 152.20 g/mol

- Chirality : The presence of a chiral center at the ethanamine moiety influences its biological interactions and pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:

- Hydrogen Bonding : The imidazole ring facilitates hydrogen bonding with enzymes and receptors.

- π-π Interactions : These interactions enhance binding affinity and specificity toward biological targets.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of this compound against a range of bacterial and fungal strains. The compound exhibits:

- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values reported range from 0.0039 to 0.025 mg/mL, indicating potent activity against these pathogens .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Anticancer Activity

Research indicates that the compound may possess anticancer properties by inducing apoptosis in cancer cells. In vitro studies have shown that treatment with this compound leads to:

- Cell Cycle Arrest : Significant accumulation of cells in the S phase, suggesting a halt in cell proliferation.

- LDH Release : Increased lactate dehydrogenase (LDH) levels in treated cells indicate cytotoxic effects .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, demonstrating potential for therapeutic applications in inflammatory diseases .

Comparative Studies

Comparative analysis with similar compounds reveals that the chiral configuration of this compound significantly influences its biological activity. For example:

- (1S)-1-(1-ethyl-1H-imidazol-2-yl)ethanamine : The enantiomer shows different binding affinities and biological effects compared to its (1R) counterpart.

| Compound | Activity Type | Observations |

|---|---|---|

| This compound | Antibacterial | Potent against multiple strains |

| (1S)-1-(1-Ethyl-1H-imidazol-2-yl) | Variable | Different potency profiles |

| 1-(1-Methyl-1H-imidazol-2-yl) | Reduced activity | Less effective than ethyl derivative |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Antibacterial Efficacy : A recent study tested the compound against an ESKAPE panel of pathogens, showing significant inhibition rates comparable to standard antibiotics .

- Cancer Cell Line Study : In vitro tests on MCF7 breast cancer cells revealed that treatment with the compound resulted in a marked decrease in cell viability, supporting its potential as an anticancer agent .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(1-ethyl-1H-imidazol-2-yl)ethanamine, highlighting differences in substituents, molecular properties, and biological relevance:

Structural and Electronic Effects

- Ethyl vs.

- Phenyl vs. Ethyl Groups : The phenyl substituent in 1-(5-phenyl-1H-imidazol-2-yl)ethanamine introduces π-π stacking capabilities, which may improve binding to aromatic residues in biological targets, unlike the aliphatic ethyl group .

Physicochemical Properties

- Solubility : The hydrochloride salt derivatives (e.g., 2-(1H-imidazol-1-yl)ethanamine hydrochloride) exhibit higher aqueous solubility compared to the free base form of this compound, which is likely more soluble in organic solvents .

- Lipophilicity : The ethyl substituent increases logP relative to unsubstituted imidazole derivatives, balancing solubility and membrane permeability .

Méthodes De Préparation

Cyclization of Amido-Nitriles with Nickel Catalysts

A common laboratory synthesis of 1-(1-ethyl-1H-imidazol-2-yl)ethanamine involves the cyclization of amido-nitriles catalyzed by nickel complexes. This method exploits the formation of the imidazole ring by intramolecular cyclization under mild conditions, which allows for the retention of sensitive functional groups such as arylhalides and aromatic heterocycles. The nickel catalyst facilitates the cyclization by activating nitrile and amide functionalities, promoting ring closure efficiently.

- Reaction conditions: Typically mild temperatures (room temperature to 80°C), inert atmosphere (argon or nitrogen), and polar aprotic solvents such as dimethylformamide or N-methylpyrrolidone.

- Advantages: High selectivity, moderate to good yields, and tolerance of diverse substituents.

- Limitations: Requires careful control of catalyst loading and reaction time to minimize side reactions.

Alkylation of Imidazole Precursors

Another route involves the alkylation of the imidazole nitrogen with ethyl halides (e.g., ethyl bromide) to introduce the 1-ethyl substituent, followed by the introduction of the ethanamine side chain via nucleophilic substitution or reductive amination.

-

- N-alkylation of imidazole at the N1 position using ethyl bromide under basic conditions (e.g., potassium carbonate in acetonitrile).

- Introduction of the ethanamine side chain at the 2-position via reaction with an appropriate haloalkylamine or via reduction of a nitrile intermediate.

Reaction conditions: Mild heating (40-70°C), polar solvents, and base catalysts.

- Yields: Moderate to high depending on purification and reaction optimization.

Reductive Amination of Imidazole-2-Acetaldehyde Derivatives

The ethanamine side chain can also be introduced by reductive amination of imidazole-2-acetaldehyde derivatives with ethylamine or related amines.

-

- The aldehyde group at the 2-position of the imidazole ring reacts with ethylamine to form an imine intermediate.

- Subsequent reduction with sodium cyanoborohydride or hydrogenation yields the desired ethanamine derivative.

Advantages: High regioselectivity and functional group compatibility.

- Disadvantages: Requires careful handling of reducing agents and control of reaction pH.

Industrial Production Methods

Continuous Flow Reactor Synthesis

Industrial-scale preparation often employs continuous flow reactors to enhance reaction control, safety, and scalability. This approach is particularly useful for the cyclization and alkylation steps, enabling precise temperature and residence time control, which improves yield and purity.

-

- Continuous feeding of reactants and catalysts.

- Efficient heat transfer and mixing.

- Potential for solvent-free or green chemistry approaches.

Benefits: Reduced waste, lower energy consumption, and reproducibility.

Use of Recyclable Catalysts and Green Solvents

In line with green chemistry principles, industrial methods increasingly use recyclable nickel or palladium catalysts and environmentally benign solvents such as ethanol or water-based systems.

- Catalyst recycling: Immobilized catalysts on solid supports allow easy separation and reuse.

- Solvent choice: Minimizes hazardous waste and improves worker safety.

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of Amido-Nitriles | Amido-nitriles, Ni catalyst | Mild temp, inert atmosphere | High selectivity, mild conditions | Catalyst sensitivity |

| N-Alkylation + Side Chain Introduction | Ethyl halide, base, haloalkylamine or nitrile | Moderate heat, polar solvents | Versatile, good yields | Multiple steps, purification needed |

| Reductive Amination | Imidazole-2-acetaldehyde, ethylamine, reducing agent | Controlled pH, reducing agent | High regioselectivity | Handling reducing agents |

| Continuous Flow Reactor | Same as above, continuous feed | Precise temp & time control | Scalable, reproducible | Equipment cost |

| Green Chemistry Approaches | Recyclable catalysts, green solvents | Varies | Eco-friendly, cost-effective | Catalyst stability |

Research Findings and Data Highlights

- Studies indicate that nickel-catalyzed cyclization yields this compound with purity >95% under optimized conditions, with yields ranging from 70-85% depending on substrate purity and catalyst loading.

- Continuous flow processes have demonstrated improved throughput by 30-50% compared to batch synthesis, with reduced reaction times from hours to minutes.

- Reductive amination methods show superior regioselectivity with minimal side reactions, especially when sodium cyanoborohydride is used under buffered conditions.

- Industrial methods adopting recyclable catalysts reduce catalyst consumption by up to 60%, lowering production costs and environmental impact.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1-ethyl-1H-imidazol-2-yl)ethanamine, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via nucleophilic substitution using 1-ethyl-1H-imidazole-2-thiol and 2-chloroethylamine hydrochloride in the presence of a base (e.g., NaOH) under reflux in ethanol . Yield optimization involves adjusting molar ratios (e.g., 1:1.2 for thiol:alkylating agent), solvent polarity (ethanol vs. DMF), and reaction time (8–12 hours). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) enhances purity. Quantitative analysis using HPLC with a C18 column (UV detection at 254 nm) ensures >95% purity .

Q. How can the structural conformation of this compound be confirmed experimentally?

- Methodology : Use X-ray crystallography to resolve the 3D arrangement of the imidazole ring and ethylamine side chain. For dynamic analysis, employ NMR spectroscopy (¹H and ¹³C) in DMSO-d6:

- ¹H NMR: Imidazole protons resonate at δ 7.2–7.5 (H4, H5); ethyl group signals appear at δ 1.2–1.4 (CH3) and δ 4.0–4.2 (CH2) .

- FT-IR : Confirm N-H stretches (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .

Q. What are the key chemical reactions involving the imidazole core and ethylamine substituent?

- Reactivity :

- Oxidation : The thioether group (if present in precursors) forms sulfoxides (e.g., with H2O2) .

- Substitution : The ethylamine side chain undergoes nucleophilic substitution with acyl chlorides to form amide derivatives .

- Complexation : The imidazole nitrogen coordinates with transition metals (e.g., Cu²⁺) for catalytic applications .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets like EGFR?

- Methodology : Perform molecular docking (AutoDock Vina) using the EGFR kinase domain (PDB ID: 1M17). Key steps:

- Prepare the ligand: Optimize geometry with Gaussian09 (B3LYP/6-31G*).

- Define the binding pocket (residues Met793, Leu718).

- Analyze binding energy (ΔG ≤ -8.0 kcal/mol indicates strong affinity) and hydrogen bonds (e.g., with Thr854) .

- Validation : Compare results with experimental IC50 values from kinase inhibition assays .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

- Case Study : If the compound shows variable IC50 values in cytotoxicity assays:

- Variable Control : Standardize solvent (DMSO concentration ≤1%), cell lines (e.g., HepG2 vs. MCF-7), and incubation time (24–72 hours).

- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid degradation .

- Structural Analogs : Test derivatives with modified substituents (e.g., phenyl vs. methyl groups) to isolate activity drivers .

Q. How do ADMET properties influence the compound’s suitability as a drug candidate?

- ADMET Profiling :

- Absorption : Calculate logP (CLogP ~2.1) to predict membrane permeability.

- Metabolism : Use cytochrome P450 inhibition assays (CYP3A4, CYP2D6) to identify metabolic liabilities .

- Toxicity : Perform Ames tests (TA98 strain) for mutagenicity and hERG channel binding assays (IC50 ≥10 μM for cardiac safety) .

- In Silico Tools : SwissADME and ProTox-II for preliminary screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.